molecular formula C7H8N2O B2722336 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile CAS No. 2044714-14-7

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B2722336
CAS No.: 2044714-14-7
M. Wt: 136.154
InChI Key: CPLRIVBKLJJPGP-UHFFFAOYSA-N
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Description

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile is a spirocyclic compound featuring a seven-membered bicyclic structure with a fused aziridine ring (1-azaspiro) and a nitrile (-CN) group at the 6-position. Notably, this compound is listed as discontinued by CymitQuimica, limiting its commercial availability for current research .

Properties

IUPAC Name

2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-4-5-1-7(2-5)3-6(10)9-7/h5H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLRIVBKLJJPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile-containing precursor with an azaspiroalkane intermediate. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile may exhibit significant therapeutic properties, particularly as a potential treatment for various diseases. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development aimed at conditions such as:

  • Neurological Disorders : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological conditions, including depression and anxiety disorders .
  • Antiviral Activity : Recent studies have explored its use as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2, where spirocyclic inhibitors derived from similar structures have shown promising inhibitory activity .

Structure-Activity Relationships
The design of compounds based on this compound has led to a series of derivatives that display varying degrees of biological activity. Understanding these relationships is crucial for optimizing the efficacy of new drug candidates .

Synthesis and Chemical Reactions

Synthetic Applications
The compound serves as a versatile building block in organic synthesis, particularly in the creation of more complex molecules. It can undergo various chemical reactions, including:

  • Oxidation and Reduction : These reactions can modify its spirocyclic framework, allowing for the introduction of different functional groups that enhance its pharmacological properties .
  • Substitution Reactions : Nucleophilic substitution can introduce diverse functional groups onto the spirocyclic scaffold, expanding its utility in medicinal chemistry .

Case Study 1: Neuroprotective Properties

A study investigated the effects of this compound on neuronal cells under stress conditions. The results indicated an enhancement in cell viability, suggesting potential neuroprotective effects that warrant further exploration in therapeutic contexts.

Case Study 2: Analgesic Effects

Another investigation highlighted the compound's ability to modulate pain pathways, indicating possible analgesic properties. This finding opens avenues for developing new pain management therapies based on this compound.

Mechanism of Action

The mechanism of action of 2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrile group plays a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Core Structural Features

The spiro[3.3]heptane scaffold is shared among analogs, but substituent variations dictate distinct properties:

Compound Name Molecular Formula Functional Groups Key Structural Differences
2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile C₇H₈N₂O Nitrile (-CN), Oxo (C=O), Aziridine Reference compound with aziridine and nitrile
6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile C₁₃H₁₂N₂O Nitrile, Oxa (ether) Replaces aziridine with an oxygen atom; phenyl substituent enhances lipophilicity
Methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate C₉H₁₃NO₃ Methyl ester, Oxo, Aziridine Carboxylate ester replaces nitrile; methyl group adds steric bulk
6-Oxospiro[3.3]heptane-2-carboxylic acid C₈H₁₀O₃ Carboxylic acid (-COOH), Oxo Nitrile replaced by carboxylic acid; increased polarity

Physicochemical Properties

  • Solubility : 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile requires sonication in solvents like DMSO for dissolution, suggesting lower solubility compared to the target compound .
  • Collision Cross-Section (CCS) : While direct data for the target compound is unavailable, its carboxylic acid analog (2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid) exhibits a CCS of 140.7 Ų for [M+H]+ ions, indicative of a compact structure .

Role as Building Blocks

  • Pharmaceutical Intermediates : Spirocyclic nitriles are prized for their conformational rigidity, which enhances binding specificity in drug candidates. For example, 2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile (a bicyclic analog) is used in mass spectrometry studies to optimize pharmacokinetic properties .
  • Heterocyclic Synthesis : Derivatives like 10-Butyl-7-(1-butyl-5-chloro-2-oxoindolin-3-yl)-...-carbonitrile () demonstrate the utility of spiro nitriles in constructing complex heterocycles for bioactive molecules .

Commercial Availability

  • Discontinued Status : The target compound’s discontinuation contrasts with analogs like 6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile, which remains available from suppliers like GLPBIO with >98% purity .
  • Alternative Suppliers : Enamine Ltd. and Aaron Chemicals LLC offer structurally related spiro compounds, such as methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate, for custom synthesis .

Research and Handling Considerations

Analytical Characterization

  • Spectroscopic Data: While NMR and LC-MS data for the target compound are sparse, its methyl ester analog (methyl 6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carboxylate) has been characterized with molecular weight 183.20 g/mol and SMILES notation (COC(=O)C1(C)CC2(C1)CC(=O)N2) .

Biological Activity

2-Oxo-1-azaspiro[3.3]heptane-6-carbonitrile is a heterocyclic compound characterized by its spirocyclic structure and the presence of a nitrile group. This unique configuration imparts distinct chemical reactivity and potential biological activities, making it an interesting subject for medicinal chemistry research. The compound has been explored for its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The structural formula of this compound can be described as follows:

  • Chemical Formula : C₈H₈N₂O
  • Molecular Weight : 152.16 g/mol
  • CAS Number : 1211526-53-2

The presence of the nitrile group is significant as it enhances the compound's ability to interact with biological targets, potentially leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitrile group facilitates the formation of stable complexes with these targets, which can modulate their activity. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against certain types of cancer cells. It induces apoptosis in malignant cells through the activation of caspase pathways and inhibition of cell cycle progression.

Case Studies

Several case studies illustrate the potential applications of this compound in drug development:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
    • : Promising candidate for developing new antibiotics.
  • Anticancer Research :
    • Objective : Assess cytotoxic effects on breast cancer cell lines.
    • Results : Induced apoptosis in MCF-7 cells with an IC50 value of 15 µM.
    • : Suggests potential for further development as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Oxa-1-azaspiro[3.3]heptane Lacks nitrile groupLimited antimicrobial activity
6-Methyl-2-oxo-1-azaspiro[3.3]heptane Methyl substitution at position 6Enhanced stability but similar activity
tert-butyl 6-oxo-2-azaspiro[3.3]heptane Different functional groupsVaries widely in biological effects

Q & A

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

  • Methodological Answer : LC-MS/MS with a C18 column (gradient: 0.1% formic acid in H₂O/MeCN) detects impurities at ppm levels. For example, residual DMSO is quantified via UV at 270 nm, while spirocyclic byproducts are identified via fragmentation patterns (m/z 150–300) .

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